3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse biological activities and potential applications in various fields. This compound is characterized by a pyrido[4,3-e][1,2,4]triazine core with a morpholine ring attached at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine typically involves the condensation of appropriate amidrazones or carboxylic acid hydrazides with 1,2-diones. Other methods include cross-coupling reactions, intramolecular condensations, and synthesis based on α-diazo-β-keto esters and carboxylic acid hydrazides . Additionally, zinc-catalyzed hydrohydrazination of propargylamides with BocNHNH₂ has been reported .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in cancer cells . The compound can also induce apoptosis and inhibit cell proliferation by targeting key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazine: This compound shares a similar triazine core but differs in its substituents and biological activities.
Pyrazolo[3,4-d]pyrimidine: Another related compound with a different ring structure and distinct biological properties.
Uniqueness
3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine stands out due to its unique combination of a morpholine ring and a pyrido[4,3-e][1,2,4]triazine core, which imparts specific biological activities and chemical properties that are not observed in other similar compounds .
Properties
CAS No. |
59850-18-9 |
---|---|
Molecular Formula |
C10H11N5O |
Molecular Weight |
217.23 g/mol |
IUPAC Name |
4-pyrido[4,3-e][1,2,4]triazin-3-ylmorpholine |
InChI |
InChI=1S/C10H11N5O/c1-2-11-7-9-8(1)12-10(14-13-9)15-3-5-16-6-4-15/h1-2,7H,3-6H2 |
InChI Key |
XXIFJIJGCKSPBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=NC=C3)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.